molecular formula C19H18N2O2 B2467688 2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide CAS No. 862831-26-3

2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide

Cat. No. B2467688
CAS RN: 862831-26-3
M. Wt: 306.365
InChI Key: MSDGBCAZYZAWBP-UHFFFAOYSA-N
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Description

The compound “2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The indole group in this compound is substituted with two methyl groups . The compound also contains an acetamide group, which is a functional group consisting of a carbonyl group (C=O) and an amine (NH2). In this case, the amine is further substituted with a phenyl group and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole ring system is aromatic, meaning it has a stable, cyclic arrangement of pi electrons . The acetamide group can participate in hydrogen bonding due to the polar C=O and N-H bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole ring is electron-rich and could potentially undergo electrophilic aromatic substitution reactions . The acetamide group might be involved in nucleophilic acyl substitution or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties, like melting point, boiling point, and solubility, could be estimated based on the types of intermolecular forces the compound can form .

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxo-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-17(15-11-7-8-12-16(15)20(13)2)18(22)19(23)21(3)14-9-5-4-6-10-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDGBCAZYZAWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide

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